molecular formula C22H22ClNO3 B14993681 N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(3-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14993681
M. Wt: 383.9 g/mol
InChI Key: TUXXSMFQYYPWRL-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chlorobenzylamine, 3,4-dimethylphenol, and 2-furancarboxaldehyde. These intermediates are then subjected to condensation reactions, followed by acylation to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(3-Chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide can be compared with other acetamide derivatives that have similar structural features.
  • Compounds such as N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)acetamide and N-[(furan-2-yl)methyl]-2-(3,4-dimethylphenoxy)acetamide share similarities in their aromatic ring structures and functional groups.

Uniqueness: The uniqueness of N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-8-9-20(11-17(16)2)27-15-22(25)24(14-21-7-4-10-26-21)13-18-5-3-6-19(23)12-18/h3-12H,13-15H2,1-2H3

InChI Key

TUXXSMFQYYPWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C

Origin of Product

United States

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